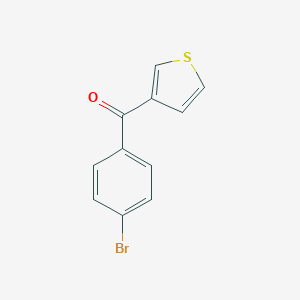

3-(4-Bromobenzoyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFWETSCDYWCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CSC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445473 | |

| Record name | 3-(4-BROMOBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187963-92-4 | |

| Record name | 3-(4-BROMOBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-bromobenzoyl)thiophene

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(4-bromobenzoyl)thiophene is a diaryl ketone featuring a thiophene ring linked to a 4-bromophenyl group via a carbonyl bridge. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science. The thiophene nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its bioisosteric relationship with the benzene ring and its ability to engage in various biological interactions.[1][2] The presence of a bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, making this compound a versatile intermediate for the synthesis of complex organic molecules and potential drug candidates.[3] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, a validated synthetic protocol, and its broader applications.

Chemical Identity and Structure

A precise understanding of the molecule's structure and fundamental identifiers is critical for any scientific investigation.

Molecular Structure

The structure of this compound is characterized by a central carbonyl group connecting the 3-position of a thiophene ring to a phenyl ring, which is substituted with a bromine atom at the 4-position.

Caption: Molecular structure of this compound.

Identifiers

| Identifier | Value | Source |

| IUPAC Name | (4-bromophenyl)(thiophen-3-yl)methanone | N/A |

| CAS Number | 187963-92-4 | [4] |

| Molecular Formula | C₁₁H₇BrOS | [4] |

| Molecular Weight | 267.14 g/mol | [4] |

| InChIKey | VZMWiUSWJDLHQP-UHFFFAOYSA-N | N/A |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CSC=C2)Br | N/A |

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in synthesis and material design.

Summary of Properties

| Property | Value | Notes |

| Physical State | Solid | Typically a powder or crystalline solid. |

| Melting Point | 118.0 - 119.5 °C | A sharp melting point indicates high purity.[5] |

| Boiling Point | Not available | Likely high due to molecular weight and polarity. |

| Solubility | Insoluble in water.[6] Slightly soluble in chloroform and methanol.[6] Soluble in common organic solvents like THF, CH₂Cl₂, and acetone.[5][7] | The polarity of the carbonyl group and the aromatic rings dictate its solubility profile. |

Stability and Storage

This compound is generally stable under standard laboratory conditions. However, like many aromatic compounds, it may be sensitive to light.[6] It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[6]

Spectroscopic Characterization

Spectroscopic data provides a fingerprint for the molecule, allowing for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak.

-

¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum would be expected to show signals corresponding to the protons on the thiophene and bromophenyl rings. The aromatic region (typically 7.0-8.5 ppm) will contain a complex pattern of multiplets. The protons on the thiophene ring will appear as distinct signals, and the protons on the bromophenyl ring will exhibit a characteristic AA'BB' system (two doublets).

-

¹³C-NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon is typically found significantly downfield (around 180-200 ppm). The aromatic carbons of both rings will appear in the 120-145 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for this compound include:

-

~3100 cm⁻¹: C-H stretching of the aromatic rings.[8]

-

1630-1680 cm⁻¹: A strong absorption band corresponding to the C=O (carbonyl) stretching vibration.

-

1400-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1000-1200 cm⁻¹: C-Br stretching vibration.

-

~700-900 cm⁻¹: C-S stretching and C-H out-of-plane bending vibrations characteristic of the thiophene ring.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected molecular ion peaks would be at m/z 266 and 268.

Synthesis and Purification

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.

Synthetic Pathway

The reaction involves the acylation of thiophene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to an inert, dry solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C in an ice bath.

-

Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water. The reaction is performed under an inert atmosphere (nitrogen) to prevent moisture from entering the system. Cooling is necessary to control the exothermic reaction.

-

-

Addition of Acylating Agent: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in dry dichloromethane and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel. Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the acylium ion-Lewis acid complex.

-

Addition of Thiophene: Add thiophene (1.0 equivalent), dissolved in a small amount of dry dichloromethane, dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Quenching: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates any remaining reactants.

-

Trustworthiness: This quenching step is a self-validating system. The vigorous reaction with ice/acid confirms the presence of the Lewis acid complex, and the subsequent phase separation allows for the extraction of the organic product.

-

-

Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution (to neutralize any remaining acid), then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Purification Methodology

The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate. Column chromatography on silica gel can also be employed for higher purity if needed.

Applications in Research and Development

This compound serves as a valuable building block in several areas of chemical research:

-

Medicinal Chemistry: The thiophene core is a "privileged scaffold" in drug discovery.[1] This intermediate can be used to synthesize a variety of derivatives for biological screening. The bromophenyl moiety is a key pharmacophore in several kinase inhibitors and other therapeutic agents. The bromine atom allows for the introduction of other functional groups via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[3]

-

Materials Science: Thiophene-based molecules are fundamental components of organic electronic materials, including conducting polymers and organic light-emitting diodes (OLEDs).[10] The ability to functionalize this compound allows for the fine-tuning of the electronic and photophysical properties of new materials.

References

- Supplementary Information. (n.d.).

- ChemBK. (n.d.). This compound.

- PubChem. (n.d.). 2-[3-(4-Bromophenyl)phenyl]thiophene.

- PrepChem.com. (n.d.). A. Preparation of 3-bromobenzo[b]thiophene.

- PubChem. (n.d.). 3-Bromothiophene.

- SpectraBase. (n.d.). 3-Bromobenzo[b]thiophene.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromobenzo[b]thiophene in Modern Pharmaceutical Synthesis.

- Mallak Specialties Pvt Ltd. (n.d.). 3-Bromothiophene.

- The Royal Society of Chemistry. (2014). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic.

- PubChem. (n.d.). 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene.

- Synthesis of Benzo[b]thiophenes using Alkynes as Precursors under Metal-Free Conditions. (n.d.).

- One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.).

- SpectraBase. (n.d.). 3-[(4-Bromobenzyl)thio]-4-phenyl-5-(2-thienyl)-1,2,4-triazole.

- PubChem. (n.d.). 3-(4-bromobenzamido)thiophene-2-carboxylic acid.

- The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.).

- Wikipedia. (n.d.). Thiophene.

- Wikipedia. (n.d.). 3-Bromothiophene.

- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Organic Chemistry Portal. (n.d.). Thiophene synthesis.

- Supporting Information: Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.).

- SpectraBase. (n.d.). 4-BROMOBENZO[b]THIOPHENE-3-CARBOXALDEHYDE.

- Synthesis, Characterization of thiophene derivatives and its biological applications. (n.d.).

- Arctom. (n.d.). CAS NO. 884534-46-7 | 3-(4-bromobenzamido)thiophene-2-carboxylic acid.

- PubChem. (n.d.). 3,4-Dibromothiophene.

- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.

- PubChem. (n.d.). 3-(4-Fluorophenyl)thiophene.

- National Institutes of Health. (n.d.). Thiophene.

- D-Scholarship@Pitt. (2017). SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. 3-Bromothiophene, C4H3BrS, 872-31-1, 3 Thienyl Bromide, Thiophene, 3 Bromo, 3 Thienyl Bromide, NSC 96612 [mallakchemicals.com]

- 7. Unique properties of thiophene_Chemicalbook [chemicalbook.com]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. Thiophene - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(4-bromobenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of NMR in Structural Elucidation

Experimental Protocols: Acquiring High-Quality NMR Data

The acquisition of high-resolution NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following protocols provide a robust framework for obtaining high-quality ¹H and ¹³C NMR data for 3-(4-bromobenzoyl)thiophene.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent signal in the ¹H NMR spectrum (δ ~7.26 ppm).[1]

-

Concentration: For a standard 5 mm NMR tube, dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of CDCl₃.[2] This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Filtration: To ensure a homogeneous magnetic field and sharp spectral lines, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[3]

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0.00 ppm. However, for routine analysis, referencing to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) is also a common and acceptable practice.[4]

NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz for ¹H).

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically employed.[5]

-

Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6-7 ppm, should be sufficient to encompass all proton signals.[4]

-

Number of Scans: To achieve a satisfactory signal-to-noise ratio, 16 to 32 scans are generally adequate.[5]

-

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is recommended to allow for sufficient relaxation of the protons.[6]

¹³C NMR Data Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence is used to simplify the spectrum and provide a single peak for each unique carbon atom.[5]

-

Spectral Width: A wider spectral width of approximately 200-220 ppm is necessary to cover the entire range of carbon chemical shifts.[6]

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.[5]

-

Relaxation Delay: A relaxation delay of 2-5 seconds is advisable to ensure full relaxation of all carbon nuclei, including quaternary carbons.[5]

Analysis and Interpretation of the NMR Spectra of this compound

The following sections provide a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound. The predictions are based on established substituent effects and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.10 | dd | 1.1, 2.9 | 1H | H-2 |

| ~7.70 | d | 8.5 | 2H | H-2'/H-6' |

| ~7.65 | d | 8.5 | 2H | H-3'/H-5' |

| ~7.50 | dd | 1.1, 5.1 | 1H | H-5 |

| ~7.35 | dd | 2.9, 5.1 | 1H | H-4 |

Note: Chemical shift values are approximate and can vary slightly based on solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Thiophene Protons (H-2, H-4, and H-5): The protons on the thiophene ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The electron-withdrawing benzoyl group at the C-3 position will deshield the adjacent protons.

-

H-2: This proton is expected to be the most downfield of the thiophene protons due to its proximity to the electron-withdrawing carbonyl group and the sulfur atom. It will appear as a doublet of doublets (dd) due to coupling with H-4 and H-5. The coupling constant with H-4 (⁴J) will be smaller than with H-5 (³J).

-

H-5: This proton will also be deshielded and will appear as a doublet of doublets, coupling with H-2 and H-4.

-

H-4: This proton will be the most upfield of the thiophene protons and will appear as a doublet of doublets, coupling with H-2 and H-5.

-

-

Bromobenzoyl Protons (H-2'/H-6' and H-3'/H-5'): The protons on the 4-bromophenyl ring will appear as two doublets due to the symmetry of the para-substitution.

-

H-2'/H-6': These protons are ortho to the carbonyl group and will be deshielded, appearing as a doublet.

-

H-3'/H-5': These protons are meta to the carbonyl group and ortho to the bromine atom. They will appear as a doublet, slightly upfield from H-2'/H-6'. The coupling constant for both doublets will be in the typical range for ortho-coupling on a benzene ring (~8.5 Hz).[7]

-

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2.

| Chemical Shift (δ) ppm | Assignment |

| ~189.0 | C=O (Ketone) |

| ~143.0 | C-3 |

| ~138.0 | C-1' |

| ~132.5 | C-5 |

| ~132.0 | C-3'/C-5' |

| ~130.0 | C-2'/C-6' |

| ~128.0 | C-2 |

| ~127.5 | C-4' |

| ~126.5 | C-4 |

Note: Chemical shift values are approximate and can vary based on solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 185-195 ppm.

-

Thiophene Carbons (C-2, C-3, C-4, and C-5): The chemical shifts of the thiophene carbons are influenced by the benzoyl substituent.

-

C-3: The carbon directly attached to the electron-withdrawing benzoyl group will be significantly deshielded.

-

C-2, C-4, and C-5: The chemical shifts of the other thiophene carbons will also be affected by the substituent, with their exact positions determined by a combination of inductive and resonance effects.

-

-

Bromobenzoyl Carbons (C-1', C-2'/C-6', C-3'/C-5', and C-4'):

-

C-1': The quaternary carbon attached to the carbonyl group will be deshielded.

-

C-4': The carbon bearing the bromine atom will have a chemical shift influenced by the halogen's electronegativity and its "heavy atom" effect.

-

C-2'/C-6' and C-3'/C-5': The protonated carbons of the benzene ring will appear in the aromatic region, with their chemical shifts influenced by their position relative to the carbonyl and bromo substituents.

-

Conclusion: A Powerful Tool for Structural Verification

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound. By presenting detailed experimental protocols, predicted spectral data with thorough interpretations, and visual aids, this document serves as a valuable resource for researchers, scientists, and drug development professionals. A clear understanding of the NMR characteristics of this molecule is essential for its synthesis, purification, and the elucidation of its structure-activity relationships in various applications. The principles and methodologies outlined herein provide a solid foundation for the confident structural characterization of this compound and related heterocyclic compounds.

References

- Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters? [Online].

- Hornak, J. P. Sample Preparation. In The Basics of NMR. [Online].

- Nanalysis Corp. NMR Sample Preparation. [Online].

- University of Alberta, Department of Chemistry. NMR Sample Preparation. [Online].

- Nanalysis Corp. NMR acquisition parameters and qNMR. [Online]. Published June 21, 2021.

- Nanalysis Corp. Guide: Preparing a Sample for NMR analysis – Part I. [Online]. Published February 29, 2024.

- Satonaka, H. The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. 1983, 56(8), 2463-2467.

- University of Notre Dame, Department of Chemistry & Biochemistry. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. [Online].

- Satonaka, H. The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. 1983, 56(11), 3337-3343.

- LibreTexts Chemistry. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? [Online]. Updated April 25, 2022.

- Perjéssy, A., et al. Transmission of substituent effects in thiophenes. Infrared and carbon-13 nuclear magnetic resonance studies. The Journal of Organic Chemistry. 1980, 45(1), 173-176.

- Satonaka, H. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Online]. Published August 1, 1983.

- Schorn, C. NMR Spectroscopy: Data Acquisition. In eMagRes. Wiley, 2002.

- Fringuelli, F., et al. Coefficients of the contribution of substituents to the 13 C chemical shifts. Magnetic Resonance in Chemistry. 1986, 24(4), 334-336.

- Clementi, S., et al. An Analysis of the Substituent Effects on 13C and 17O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. Magnetic Resonance in Chemistry. 1986, 24(12), 1044-1047.

- Cai, J., et al. 1 H NMR spectra showing regioselective substitutions on thiophene... ResearchGate. [Online].

- El-Sayed, A. M., et al. Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the Chinese Chemical Society. 1984, 31(1), 77-82.

- Abraham, R. J., & Thomas, W. A. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic. 1966, 127-135.

- Alkorta, I., et al. Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. The Journal of Physical Chemistry A. 2003, 107(42), 9031-9037.

- Sajed, T., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. 2024, 14(5), 290.

- Wishart Research Group, University of Alberta. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Online].

- Royal Society of Chemistry. Supporting Information for (4-Bromophenyl)(morpholino)methanone. [Online].

- LibreTexts Chemistry. 14.12: Coupling Constants Identify Coupled Protons. [Online]. Updated August 21, 2014.

- LibreTexts Chemistry. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Online]. Updated April 29, 2020.

- Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts. [Online].

- Al-Hourani, B. J., et al. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. 2023, 2023(1), M1554.

- Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Online].

- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Online].

- Wenger, O. S., et al. Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds. Chemical Science. 2012, 3(10), 3054-3062.

- Royal Society of Chemistry. Supporting Information for Phenyl(thiophen-2-yl)methanone. [Online].

- Yordanova, D., et al. Prediction of 1H-NMR shifts with Ambit-HNMR software.

- Wishart Research Group, University of Alberta. PROSPRE - 1H NMR Predictor. [Online].

- Zhang, Z., et al. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific. 2024, 2(1).

- Patiny, L., et al. Predict all NMR spectra. NMRDB.org. [Online].

- MaChemGuy. How to predict the 13C NMR spectrum of a compound. YouTube. [Online]. Published November 28, 2017.

- Kumar, P., et al. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. [Online].

- Wenger, O. S., et al. Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds. ResearchGate. [Online]. Published August 7, 2012.

- SpectraBase. Thiophene-3-aldehyde - Optional[13C NMR] - Chemical Shifts. [Online].

- Patiny, L., et al. Predict 13C carbon NMR spectra. NMRDB.org. [Online].

- Wishart Research Group, University of Alberta. CASPRE - 13C NMR Predictor. [Online].

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry analysis of 3-(4-bromobenzoyl)thiophene

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(4-bromobenzoyl)thiophene

This guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a molecule of interest in pharmaceutical and materials science research. As drug development professionals and researchers, a deep understanding of a compound's structural characteristics is paramount. Mass spectrometry serves as a cornerstone analytical technique for providing this insight. This document moves beyond a simple recitation of methods to explain the causal relationships behind experimental choices and fragmentation pathways, ensuring a robust and validated approach to structural elucidation.

Foundational Principles: The Molecule and the Method

This compound (C₁₁H₇BrOS) is an aromatic ketone containing two distinct aryl moieties: a thiophene ring and a bromophenyl ring linked by a carbonyl group. Its molar mass is approximately 267.14 g/mol [1]. The presence of the bromine atom, the carbonyl group, and the aromatic systems dictates its behavior within the mass spectrometer, leading to predictable and informative fragmentation patterns.

The primary goal of mass spectrometry in this context is to generate charged particles (ions) from the analyte and then separate them based on their mass-to-charge ratio (m/z). The choice of ionization method is critical, as it determines whether we primarily observe the intact molecule or its constituent fragments, both of which provide vital structural clues.

Strategic Ionization: Choosing the Right Tool for the Task

The selection of an ionization technique is the first and most critical decision in the analytical workflow. The choice between a "hard" or "soft" ionization method depends entirely on the analytical goal: are we seeking molecular weight confirmation or detailed structural fragmentation?

Electron Ionization (EI): For In-Depth Structural Elucidation

Electron Ionization (EI) is a high-energy, or "hard," technique that bombards the analyte with energetic electrons (~70 eV).[2] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[2] For elucidating the structure of an unknown or confirming the identity of a synthesized molecule like this compound, EI is the method of choice. The resulting mass spectrum is a "fingerprint" rich in structural information.

-

Causality: The high energy of EI is sufficient to overcome the bond dissociation energies within the molecule, inducing predictable bond cleavages. The stability of the resulting fragments governs the observed fragmentation pattern. Aromatic systems and resonance-stabilized ions, such as the acylium cations formed from ketones, are particularly stable and thus produce prominent peaks.[3]

Electrospray Ionization (ESI): For Molecular Weight Confirmation

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar and thermally labile molecules.[2][4] It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation.[4] This is highly advantageous when analyzing samples from liquid chromatography (LC-MS) or when the primary goal is to confirm the molecular weight of the analyte.[5]

-

Insight: While a standard ESI spectrum of this compound would yield little structural data, coupling ESI with tandem mass spectrometry (MS/MS) bridges this gap. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented through collision-induced dissociation (CID), providing structural information comparable to, but mechanistically different from, EI.

Decoding the Spectrum: Predicted Fragmentation Pathways under EI

The true power of EI-MS lies in interpreting the fragmentation pattern. For this compound, the fragmentation is dominated by two key features: the isotopic signature of bromine and α-cleavage at the carbonyl group.

The Bromine Isotopic Signature: A Built-In Validation

A defining characteristic of any bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (50.7% and 49.3%, respectively).[6][7][8] This results in any bromine-containing ion appearing as a pair of peaks (a doublet) of almost equal intensity, separated by 2 m/z units.[6][7][8][9] The molecular ion (M⁺•) will therefore appear as a doublet at m/z 266 and 268 (corresponding to molecules containing ⁷⁹Br and ⁸¹Br). The presence of this M/M+2 pattern is a definitive confirmation of a single bromine atom in the molecule and its fragments.

Primary Fragmentation: α-Cleavage

The most favorable fragmentation pathway for ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon.[3][9][10][11] This cleavage is driven by the formation of a highly stable, resonance-stabilized acylium ion.[3] For this compound, two primary α-cleavage pathways exist:

-

Pathway A: Formation of the Bromobenzoyl Cation (Dominant) : Cleavage of the bond between the carbonyl group and the thiophene ring results in the loss of a thienyl radical (•C₄H₃S). This generates the 4-bromobenzoyl cation. This is typically the most prominent fragment group in the spectrum.

-

Ion: [BrC₆H₄CO]⁺

-

Expected m/z: 183 and 185 (1:1 intensity ratio)[12]

-

-

Pathway B: Formation of the Thenoyl Cation : Cleavage of the bond between the carbonyl group and the bromophenyl ring leads to the loss of a bromophenyl radical (•C₆H₄Br). This generates the 3-thenoyl cation.

-

Ion: [C₄H₃SCO]⁺

-

Expected m/z: 111

-

The following diagram illustrates the primary α-cleavage pathways originating from the molecular ion.

Caption: Primary α-cleavage fragmentation of this compound.

Secondary Fragmentation Pathways

The stable acylium ions formed during α-cleavage can undergo further fragmentation, providing additional structural confirmation.

-

Decarbonylation : The most common secondary pathway is the loss of a neutral carbon monoxide (CO, 28 Da) molecule.[9][13]

-

The 4-bromobenzoyl cation (m/z 183/185) loses CO to form the 4-bromophenyl cation ([BrC₆H₄]⁺) at m/z 155/157 .[12]

-

The 3-thenoyl cation (m/z 111) loses CO to form the 3-thienyl cation ([C₄H₃S]⁺) at m/z 83 .

-

-

Loss of Bromine : The 4-bromophenyl cation (m/z 155/157) can subsequently lose a bromine radical (•Br) to form the phenyl cation ([C₆H₅]⁺) at m/z 77, although this is less common than the initial α-cleavages.

The comprehensive fragmentation cascade is visualized below.

Caption: Predicted EI-MS fragmentation cascade for this compound.

Quantitative Data Summary

The expected key ions and their characteristics are summarized in the table below. This serves as a quick reference for data interpretation.

| m/z (Mass-to-Charge Ratio) | Ion Formula | Proposed Structure | Fragmentation Pathway |

| 266 / 268 | [C₁₁H₇BrOS]⁺• | Molecular Ion | — |

| 183 / 185 | [C₇H₄BrO]⁺ | 4-Bromobenzoyl Cation | α-cleavage: Loss of •C₄H₃S (thienyl radical) |

| 155 / 157 | [C₆H₄Br]⁺ | 4-Bromophenyl Cation | Secondary: Loss of CO from m/z 183/185 |

| 111 | [C₅H₃OS]⁺ | 3-Thenoyl Cation | α-cleavage: Loss of •C₆H₄Br (bromophenyl radical) |

| 83 | [C₄H₃S]⁺ | 3-Thienyl Cation | Secondary: Loss of CO from m/z 111 |

Experimental Protocols: A Self-Validating System

A trustworthy protocol is one that is detailed, robust, and generates data that internally validates the result. The presence of the bromine isotope pattern across multiple fragments serves as such a self-validating mechanism.

Protocol 1: GC-EI-MS for Structural Fingerprinting

This protocol is designed for definitive structural identification and purity assessment.

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~10 µg/mL. The final concentration may require optimization based on instrument sensitivity.

-

-

Gas Chromatography (GC) Method:

-

Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 280 °C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Method:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

Protocol 2: LC-ESI-MS for High-Throughput Analysis

This protocol is suited for quantitative analysis or for screening in complex matrices, typical in drug metabolism studies.

-

Sample Preparation:

-

Prepare stock solutions in a compatible solvent (e.g., methanol or acetonitrile) at 1 mg/mL.

-

Dilute to the desired concentration (e.g., 1 µg/mL) using the initial mobile phase composition.

-

-

Liquid Chromatography (LC) Method:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Method:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 40 psi.

-

Scan Mode: Full scan from m/z 100-500 to detect the [M+H]⁺ ion at m/z 267/269.

-

(Optional) MS/MS Mode: Isolate the precursor ion at m/z 267 and apply collision energy (e.g., 20 eV) to generate fragment ions for structural confirmation.

-

Conclusion

The mass spectrometry analysis of this compound is a clear example of how fundamental principles of chemistry dictate analytical outcomes. By strategically selecting an ionization method, the analyst can control the information obtained, from simple molecular weight confirmation via ESI to a detailed structural fingerprint via EI. The predictable nature of α-cleavage in ketones and the unmistakable isotopic signature of bromine provide a robust, self-validating framework for the confident identification and characterization of this molecule and its derivatives. This guide equips the research and development professional with both the practical steps and the underlying scientific rationale to successfully perform and interpret this critical analysis.

References

- JoVE.

- Chemistry LibreTexts. 16.

- Guo, C., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 988-996. [Link]

- Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

- Reza, A.

- Clark, J. mass spectra - the M+2 peak. Chemguide. [Link]

- Wikipedia.

- Chemistry LibreTexts.

- Takhistov, V. V., & Ponomarev, D. A. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(8), 723-740. [Link]

- Pearson+. The molecule that gave the mass spectrum shown here contains a halogen. [Link]

- Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Current Organic Chemistry, 14(10), 995-1019. [Link]

- ChemBK. This compound. [Link]

- Vreeken, R. J., & van der Knaap, M. C. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(12), 783-801. [Link]

- Yin, R., et al. (2021). On-Demand Mass Spectrometry Analysis by Miniature Mass Spectrometer. Analytical Chemistry, 93(15), 6044-6051. [Link]

- ResearchGate. MALDI or ESI which is suitable for small molecules? [Link]

- Shomu's Biology. (2013). Mass spectroscopy part 7 MALDI and ESI. YouTube. [Link]

- NIST. Thiophene, 3-bromo-. NIST Chemistry WebBook. [Link]

- eGyanKosh.

- International Journal of Research and Analytical Reviews. (2022).

- NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]

- Wikipedia. 3-Bromothiophene. [Link]

- NIST. Thiophene. NIST Chemistry WebBook. [Link]

- NIST.

- The Organic Chemistry Tutor. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

- Google Patents. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

- PubChem. 3-Bromothiophene. [Link]

- Pathmasiri, W., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 26(1), 12. [Link]

- PubChem. 3,4-Dibromothiophene. [Link]

- NIST. Thiophene. NIST Chemistry WebBook. [Link]

- ResearchGate. Reaction of 3-Bromo-2-nitrobenzo[b]thiophene with Some ortho-Substituted Anilines: An Analysis of the Products of Reaction and of Their NMR and MS Properties. [Link]

- Britannica. Thiophene. [Link]

- NIST. Welcome to the NIST WebBook. [Link]

- Voronkov, M. G., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2001(9), 117-124. [Link]

Sources

- 1. This compound [chembk.com]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. whitman.edu [whitman.edu]

An In-Depth Technical Guide to the FT-IR Spectrum of 3-(4-bromobenzoyl)thiophene

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(4-bromobenzoyl)thiophene. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document will delve into the theoretical underpinnings of the vibrational modes, present a robust experimental protocol for acquiring a high-quality spectrum, and offer a detailed interpretation of the spectral data.

Introduction: The Molecular Blueprint

This compound is a multifaceted organic compound featuring a thiophene ring linked to a brominated benzoyl group. This structure presents a unique combination of functional groups—an aromatic ketone, a halogenated benzene ring, and a sulfur-containing heterocycle. Each of these components contributes distinct vibrational signatures to the FT-IR spectrum, which, when correctly interpreted, serves as a molecular fingerprint.[1] FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules by measuring the absorption of infrared radiation.[2][3] The resulting spectrum provides invaluable information about the functional groups present and the overall molecular structure.[1][3]

This guide will systematically deconstruct the FT-IR spectrum of this compound, providing the scientific rationale behind peak assignments and experimental procedures.

Theoretical Principles of Vibrational Spectroscopy

The FT-IR spectrum of this compound is governed by the fundamental principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes.[2] These vibrations, which involve the stretching and bending of chemical bonds, are quantized. For a vibration to be "IR-active," it must induce a change in the molecule's dipole moment. The primary vibrational modes of interest in this compound are:

-

Carbonyl (C=O) Stretching: This is one of the most intense and characteristic absorptions in the IR spectrum.[4]

-

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene and thiophene rings.

-

C-H Bending (In-plane and Out-of-plane): These provide information about the substitution patterns on the aromatic rings.

-

C-S Stretching: Characteristic of the thiophene ring.

-

C-Br Stretching: The vibration of the carbon-bromine bond.

The position, intensity, and shape of these absorption bands are influenced by factors such as bond strength, atomic masses, and electronic effects like conjugation and induction.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, well-resolved FT-IR spectrum is paramount for accurate analysis. The following protocol outlines a validated method for preparing and analyzing a solid sample of this compound.

Sample Preparation: The KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a widely used method for analyzing solid samples in transmission mode.[5] The rationale behind this method is to disperse the solid analyte in an IR-transparent matrix (KBr) to minimize light scattering and produce a clear spectrum.[6]

Step-by-Step Protocol:

-

Drying: Ensure both the this compound sample and spectroscopic grade KBr powder are thoroughly dry to avoid a broad O-H absorption from water, which can obscure important spectral features.[7]

-

Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample.[5]

-

Mixing: Add 100-200 mg of dry KBr powder to the mortar and continue to grind the mixture until a fine, homogeneous powder is obtained.[5] Proper grinding is crucial to reduce particle size and minimize scattering losses.[7]

-

Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[5]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Instrumental Parameters

For optimal results, the following instrumental parameters are recommended:

-

Spectrometer: A Fourier Transform Infrared Spectrometer.

-

Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

The logical flow of the experimental process is illustrated in the diagram below.

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Spectral Interpretation and Analysis

The FT-IR spectrum of this compound can be divided into several key regions, each providing specific structural information. The molecular structure with key functional groups is shown below.

Caption: Structure of this compound highlighting key functional groups.

Detailed Peak Assignments

The following table summarizes the expected characteristic absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale |

| ~3100 | Weak-Medium | Aromatic C-H Stretch | Typical for C-H stretching in aromatic and heteroaromatic rings like benzene and thiophene.[8][9] |

| ~1660-1690 | Strong | C=O Stretch (Aryl Ketone) | The carbonyl stretching frequency is lowered due to conjugation with both the thiophene and bromophenyl rings.[10][11] |

| ~1585, ~1470 | Medium | C=C Ring Stretch (Aromatic) | Characteristic stretching vibrations of the carbon-carbon double bonds within the benzene and thiophene rings.[8] |

| ~1260 | Medium-Strong | C-C-C Stretch | Asymmetric stretching of the C-CO-C group in the aromatic ketone.[12] |

| ~1000-1300 | Medium-Weak | C-H In-plane Bending | These absorptions are typical for aromatic C-H in-plane bending.[13] |

| ~830 | Strong | C-H Out-of-plane Bending | Indicative of 1,4-disubstitution (para) on the benzene ring. |

| ~700-800 | Medium | Thiophene Ring Vibrations | C-H out-of-plane bending and ring "breathing" modes of the substituted thiophene ring.[9] |

| ~690-515 | Medium | C-Br Stretch | The carbon-bromine stretching vibration typically appears in the lower frequency region of the spectrum.[8] |

Analysis of Key Spectral Features

-

The Carbonyl Region (1700-1650 cm⁻¹): The most prominent peak in the spectrum is expected to be the C=O stretch of the aryl ketone. Its position, anticipated to be between 1660-1690 cm⁻¹, is a direct consequence of electronic delocalization.[10][14] The conjugation of the carbonyl group with the π-systems of both the thiophene and the bromophenyl rings weakens the C=O double bond, thereby lowering its vibrational frequency compared to a saturated ketone (typically ~1715 cm⁻¹).[4][11][15]

-

The Aromatic Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹): The presence of both a substituted benzene and a substituted thiophene ring will give rise to a series of absorptions in these regions. Weak to medium bands around 3100 cm⁻¹ are characteristic of the C-H stretching vibrations on the aromatic rings.[8] In the 1600-1450 cm⁻¹ region, multiple bands of medium intensity are expected, corresponding to the C=C stretching vibrations within the rings.

-

The Fingerprint Region (Below 1300 cm⁻¹): This region contains a complex series of absorptions arising from C-H bending, C-C single bond stretching, and other skeletal vibrations. While individual peak assignment can be challenging, this region is unique to the molecule.[1] Key features to note are the strong C-H out-of-plane bending band around 830 cm⁻¹, which is highly diagnostic for the 1,4-disubstitution pattern of the bromophenyl ring. The C-Br stretching vibration is also found in this region, typically between 690-515 cm⁻¹.[8]

Conclusion

The FT-IR spectrum of this compound is a rich source of structural information. A systematic approach, combining a robust experimental protocol with a thorough understanding of group frequencies and electronic effects, allows for a confident and detailed interpretation of the spectrum. The strong carbonyl absorption, characteristic aromatic C-H and C=C vibrations, and distinct fingerprint region features collectively provide a definitive spectroscopic signature for this molecule. This guide serves as a foundational resource for scientists employing FT-IR spectroscopy in the characterization and quality control of such compounds.

References

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.

- IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder.

- Sample preparation for FT-IR. (n.d.).

- Infrared Spectroscopy. (2015). Illinois State University.

- Guide to FT-IR Spectroscopy. (n.d.). Bruker.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (2015). IOSR Journal of Applied Physics.

- Principles of FTIR Spectroscopy. (n.d.). Michigan State University.

- IR Spectroscopy. (2022). Chemistry LibreTexts.

- Vibrational Spectroscopic and Theoretical Investigation of 2-carbaldehyde oxime–5-nitrothiophene. (2017). International Journal of Pharmaceutical Sciences Review and Research.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- How Does FTIR Analysis Work? (2022). Innovatech Labs.

- The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online.

- The C=O Stretch. (2018). Oregon State University.

- Table of Characteristic IR Absorptions. (n.d.). Scribd.

- Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.

- Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition.

- INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.

- IR Spectrum Analysis of Aromatic Compounds. (n.d.). Scribd.

- SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. (2019). RASĀYAN Journal of Chemistry.

- Vibrational Spectra and Calculations on Substituted Terthiophenes. (2017). ResearchGate.

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

- Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. (2019). The Journal of Chemical Physics.

- An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in Some Groups of Ketones and Quinones. (1951). Journal of the American Chemical Society.

- THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. (1959). Canadian Journal of Chemistry.

- The Infrared Absorption Spectra of Thiophene Derivatives. (1960). Bulletin of University of Osaka Prefecture.

- 3-Bromobenzo[b]thiophene. (n.d.). SpectraBase.

- The features of IR spectrum. (n.d.).

- FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (2018). ResearchGate.

- 3-Bromothiophene. (n.d.). PubChem.

- IR Absorption Table. (n.d.). University of Puget Sound.

- Vibrational frequencies and structural determination of tellurophene. (2004). ResearchGate.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. jascoinc.com [jascoinc.com]

- 3. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 4. The C=O Stretch [sites.science.oregonstate.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. iosrjournals.org [iosrjournals.org]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Crystal Structure of 3-(4-bromobenzoyl)thiophene

Disclaimer: As of the latest search, a complete, publicly available single-crystal X-ray diffraction study for 3-(4-bromobenzoyl)thiophene could not be located. This guide has been constructed with the highest degree of scientific integrity by synthesizing data from closely related structures, established principles of chemical synthesis, and well-documented intermolecular interactions characteristic of this class of compounds. It serves as an expert technical guide on the probable and expected solid-state characteristics of the title compound.

Abstract

This technical guide provides a comprehensive examination of the anticipated crystal structure of this compound. Tailored for researchers, medicinal chemists, and materials scientists, this document elucidates the strategic synthesis required for this specific isomer, details the definitive methods for crystal structure determination, and presents an in-depth analysis of its likely molecular conformation and supramolecular architecture. We explore the causality behind synthetic choices, the self-validating nature of crystallographic protocols, and the critical intermolecular forces, such as halogen and hydrogen bonds, that govern its crystal packing. This guide is grounded in authoritative chemical principles to provide a robust and insightful resource for professionals in the field.

Introduction: The Significance of 3-Acyl Thiophenes

Thiophene-based ketones are a cornerstone in medicinal chemistry and materials science, serving as privileged scaffolds for the development of novel therapeutics and functional organic materials. The compound this compound is of particular interest as a versatile synthetic intermediate. The 4-bromophenyl moiety provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures. The benzoylthiophene core itself is present in numerous biologically active agents, including kinase inhibitors and anti-inflammatory drugs.

A definitive understanding of the three-dimensional atomic arrangement in the solid state is fundamental. The crystal structure dictates critical physicochemical properties, including melting point, solubility, dissolution rate, and stability—all of which are paramount in drug development and formulation. Furthermore, an analysis of the crystal packing reveals the subtle yet powerful non-covalent interactions that dictate the material's properties, offering a roadmap for crystal engineering and polymorph screening.

Experimental Framework: Synthesis and Structure Elucidation

The determination of a crystal structure is a meticulous process, beginning with a strategic synthesis to obtain the pure compound, followed by precise crystallization and high-resolution analysis.

Synthesis: A Strategic Approach to the 3-Substituted Isomer

Direct Friedel-Crafts acylation of unsubstituted thiophene with 4-bromobenzoyl chloride is not a viable route for the title compound. Electrophilic substitution on the thiophene ring demonstrates high regioselectivity for the C2 position, as the carbocation intermediate for C2 attack is significantly more stabilized by resonance (three contributing structures) compared to the intermediate for C3 attack (two contributing structures).[1][2] Therefore, a more strategic synthesis is required. A reliable method involves a coupling reaction starting from a pre-functionalized thiophene.

Protocol: Synthesis via Stille Cross-Coupling

-

Preparation of Stannane Reagent: Begin with 3-bromothiophene. React it with n-butyllithium at -78 °C to form 3-lithiothiophene, followed by quenching with tributyltin chloride to yield 3-(tributylstannyl)thiophene.

-

Coupling Reaction: In a Schlenk flask under an inert atmosphere (argon), dissolve 3-(tributylstannyl)thiophene (1.0 eq) and 4-bromobenzoyl chloride (1.1 eq) in anhydrous toluene.

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), to the mixture.

-

Reaction: Heat the reaction mixture at reflux (approx. 110 °C) for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is quenched with a saturated aqueous solution of KF to precipitate the tin byproducts. The mixture is filtered, and the organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices: The Stille coupling is an excellent choice as it is tolerant of many functional groups (like the ketone) and allows for the precise formation of a C-C bond at the desired C3 position of the thiophene ring, overcoming the inherent regioselectivity of the Friedel-Crafts reaction. The use of an inert atmosphere and anhydrous solvents is critical to prevent the degradation of the organometallic reagents and catalyst.

Crystallization and Single-Crystal X-ray Diffraction

Obtaining diffraction-quality single crystals is paramount. The slow evaporation technique is a reliable, first-line approach.

Workflow for Structure Determination:

Caption: From purified compound to final structural model.

Protocol:

-

Crystal Growth: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) to form a near-saturated solution. The vial is covered with a perforated film to allow for slow evaporation over several days at room temperature.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) on a diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and thousands of diffraction intensities are recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. Atoms are assigned to the electron density peaks, and the model is refined using full-matrix least-squares on F². Non-hydrogen atoms are refined with anisotropic displacement parameters, and hydrogen atoms are placed in calculated positions.

Structural Analysis and Discussion

While the specific data is unavailable, we can confidently predict the key structural features based on known chemical principles and data from analogous structures.

Representative Crystallographic Data

The following table presents representative crystallographic data based on a similar benzoyl-aromatic structure. This serves as a plausible model for what would be expected for the title compound.

| Parameter | Expected Value / Type |

| Chemical Formula | C₁₁H₇BrOS |

| Formula Weight | 267.14 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |

| a (Å) | 5 - 10 |

| b (Å) | 15 - 25 |

| c (Å) | 7 - 12 |

| β (°) | 90 - 110 (for monoclinic) |

| Volume (ų) | ~1000 - 1400 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | ~1.7 - 1.9 g/cm³ |

Molecular Conformation

The molecule's conformation is defined by the torsion angle between the thiophene and 4-bromophenyl rings. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the sulfur atom of the thiophene ring, the molecule will not be perfectly planar. A significant dihedral angle, likely in the range of 40-60°, is expected between the two aromatic rings. This twisted conformation is a critical determinant of how the molecules can pack in the crystal lattice.

Supramolecular Assembly: Key Intermolecular Interactions

The crystal packing will be a delicate balance of several weak, non-covalent interactions that collectively stabilize the lattice.

Diagram of Predicted Intermolecular Interactions:

Caption: Predicted non-covalent interactions governing crystal packing.

-

C—H···O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor. It will likely form weak C—H···O hydrogen bonds with aromatic C-H donors from neighboring molecules, often linking molecules into chains or dimers.[3]

-

Halogen Bonding (Br···O or Br···S): The bromine atom possesses a region of positive electrostatic potential on its axial extremity (a σ-hole), making it a directional halogen bond donor. It can interact favorably with electron-rich atoms like the carbonyl oxygen or the thiophene sulfur of an adjacent molecule.

-

Br···Br Interactions: Type I or Type II Br···Br contacts are also highly probable and play a significant role in the packing of brominated aromatic compounds.[4][5] These interactions help organize molecules into layers or stacks.

-

π-π Stacking: The electron-rich thiophene and bromophenyl rings will participate in π-π stacking interactions. Due to the twisted molecular conformation, these are likely to be offset or parallel-displaced stacking arrangements rather than a direct face-to-face overlap.

Implications for Research and Development

-

Drug Formulation: A definitive crystal structure provides the identity of the most stable polymorph under given conditions. This is non-negotiable information for pharmaceutical development, as different polymorphs can have drastically different solubilities and bioavailabilities.

-

Structure-Based Drug Design: The determined molecular conformation provides the low-energy, solid-state structure, which is a crucial input for computational chemists performing docking studies and developing structure-activity relationships (SAR).

-

Crystal Engineering: Understanding the dominant intermolecular interactions (e.g., halogen vs. hydrogen bonds) allows scientists to rationally design co-crystals. By introducing co-formers that can interact with the carbonyl or bromine functionalities, it is possible to create new solid forms with tailored properties like improved solubility or stability.

References

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Pappenfus, T. M., Wood, T., Morey, J. L., & Janzen, D. E. (2018). Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. ResearchGate.

- NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.

- El-Emam, A. A., et al. (2016). Inter- and Intramolecular Interactions in Some Bromo- and Tricyanovinyl-Substituted Thiophenes and Ethylenedioxythiophenes. ACS Figshare.

- Al-Shammari, M. B., et al. (2024). Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications.

- Watanabe, T., et al. (2024). Crystal structure and Hirshfeld surface analysis of (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone]. IUCrData.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. benchchem.com [benchchem.com]

- 3. Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - Inter- and Intramolecular Interactions in Some Bromo- and Tricyanovinyl-Substituted Thiophenes and Ethylenedioxythiophenes - American Chemical Society - Figshare [acs.figshare.com]

Introduction: The Critical Role of Solubility in Drug Discovery

An In-Depth Technical Guide to the Solubility of 3-(4-bromobenzoyl)thiophene in Organic Solvents

In the landscape of modern drug development, the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Among these, solubility stands out as a cornerstone attribute, profoundly influencing everything from synthetic route optimization and purification to formulation design and ultimate bioavailability. This compound, a heterocyclic ketone, represents a class of compounds often utilized as key building blocks in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a thiophene ring, a brominated phenyl group, and a carbonyl linker, presents a unique combination of polar and nonpolar characteristics that dictates its behavior in various solvent systems.

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. As specific quantitative solubility data for this exact molecule is not prevalent in public literature, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a robust, self-validating experimental protocol for its precise determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility to accelerate their research and development efforts.

Part 1: Theoretical Framework and Predictive Analysis

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium. The process is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[2] To predict the solubility of this compound, we must first dissect its molecular structure and the forces it can exert.

Molecular Structure Analysis:

-

Thiophene Ring: An aromatic, five-membered heterocycle containing a sulfur atom. While the ring itself is largely nonpolar and engages in π-π stacking and van der Waals interactions, the sulfur atom introduces a slight dipole and potential for weak interactions.[3]

-

4-Bromophenyl Group: This portion of the molecule is bulky and hydrophobic. The bromine atom increases the molecular weight and polarizability, enhancing van der Waals forces.

-

Carbonyl Group (C=O): This is the most significant polar feature of the molecule. The electronegative oxygen atom creates a strong dipole moment, making the carbonyl group an effective hydrogen bond acceptor.

Collectively, these features render this compound a moderately polar, largely hydrophobic molecule. Its flat, rigid structure and potential for intermolecular π-stacking, coupled with dipole-dipole interactions from the carbonyl group, suggest a relatively high crystal lattice energy. Overcoming this energy is a key factor in the dissolution process.

Sources

An In-depth Technical Guide to the Friedel-Crafts Acylation of Thiophene with 4-Bromobenzoyl Chloride

This guide provides a comprehensive technical overview of the Friedel-Crafts acylation of thiophene with 4-bromobenzoyl chloride, a cornerstone reaction for the synthesis of (4-bromophenyl)(thiophen-2-yl)methanone. This ketone is a valuable intermediate in the development of pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and robust troubleshooting strategies.

Strategic Importance in Synthesis

The Friedel-Crafts acylation is a powerful and well-established method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1] The resulting aryl ketones are pivotal structural motifs in a vast array of biologically active molecules. The specific reaction between thiophene, a sulfur-containing heterocycle, and 4-bromobenzoyl chloride is of particular interest. The thiophene ring is a common scaffold in medicinal chemistry, and the bromo-functionalization on the phenyl ring provides a reactive handle for subsequent cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of complex molecular architectures.[2][3]

The Underlying Chemistry: A Mechanistic Deep Dive

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4] The choice of a Lewis acid catalyst is critical, as it is responsible for generating the highly reactive electrophile, the acylium ion.[5]

Generation of the Acylium Ion

The reaction is initiated by the coordination of the Lewis acid, typically aluminum chloride (AlCl₃), to the chlorine atom of the 4-bromobenzoyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[1][5] The stability of this ion is a key reason why Friedel-Crafts acylation reactions are generally free from the carbocation rearrangements that can plague Friedel-Crafts alkylations.[5]

Electrophilic Attack and Regioselectivity on the Thiophene Ring

Thiophene is an electron-rich aromatic heterocycle that is highly reactive towards electrophiles. Electrophilic attack can theoretically occur at the C2 or C3 position. However, the acylation of unsubstituted thiophene exhibits high regioselectivity for the C2 position.[6][7] This preference is dictated by the relative stability of the carbocation intermediate (the sigma complex or Wheland intermediate).[4]

Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates in stabilization.[6][7] In contrast, attack at the C3 position only permits two resonance contributors.[6][7] The greater number of resonance structures for the C2-attack intermediate signifies a lower activation energy for its formation, thus making it the kinetically and thermodynamically favored pathway.[6][7]

Reaction Mechanism: Friedel-Crafts Acylation of Thiophene

Caption: The three key stages of the Friedel-Crafts acylation of thiophene.

Experimental Protocol: A Step-by-Step Guide

This protocol details a robust procedure for the synthesis of (4-bromophenyl)(thiophen-2-yl)methanone.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Thiophene | Starting material |

| 4-Bromobenzoyl chloride | Acylating agent |

| Aluminum chloride (anhydrous) | Lewis acid catalyst |

| Dichloromethane (DCM, anhydrous) | Solvent |

| Hydrochloric acid (conc.) | Quenching agent |

| Saturated sodium bicarbonate solution | Neutralizing wash |

| Brine | Aqueous wash |

| Anhydrous magnesium sulfate | Drying agent |

| Three-neck round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | Agitation |

| Dropping funnel | Controlled addition of reagents |

| Ice bath | Temperature control |

| Separatory funnel | Liquid-liquid extraction |

| Rotary evaporator | Solvent removal |

Reaction Procedure

-

Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried prior to use to ensure anhydrous conditions, as Lewis acids like AlCl₃ are highly moisture-sensitive.[8]

-

Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension at 0 °C.

-

Addition of Thiophene: Dissolve thiophene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[4] This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Experimental Workflow

Caption: A streamlined workflow for the synthesis of (4-bromophenyl)(thiophen-2-yl)methanone.

Purification and Characterization

The crude product, (4-bromophenyl)(thiophen-2-yl)methanone, can be purified by either recrystallization (e.g., from ethanol or isopropanol) or flash column chromatography on silica gel.[10] The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and its melting point should be determined. The molecular formula of the product is C₁₁H₇BrOS, with a molecular weight of 267.14 g/mol .[11]

Troubleshooting and Optimization

While Friedel-Crafts acylation is generally a reliable reaction, several issues can arise. Understanding these potential pitfalls is key to optimizing the reaction for high yield and purity.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete reaction. - Deactivation of the catalyst by moisture.[8] - Sub-optimal reaction temperature. | - Increase reaction time or temperature slightly. - Ensure strictly anhydrous conditions. - Optimize temperature; higher temperatures can sometimes lead to side reactions.[8] |

| Polysubstitution | - Although less common in acylation due to the deactivating nature of the ketone product, it can occur under harsh conditions. | - Use a 1:1 stoichiometry of thiophene to acylating agent. - Avoid excessively high reaction temperatures. |

| Formation of Tar/Resin | - Thiophene is prone to polymerization in the presence of strong acids.[12] - Reaction temperature is too high. | - Maintain a low reaction temperature, especially during the addition of reagents. - Consider a milder Lewis acid catalyst, such as FeCl₃ or SnCl₄.[13][14] |